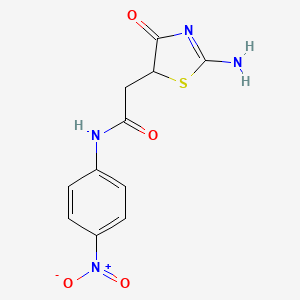
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic structure containing two fused six-membered aromatic rings .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, compounds with structural similarities to the specified compound demonstrated antimicrobial effectiveness against bacteria and fungi, highlighting their potential as antibacterial and antifungal agents (F. Vittorio et al., 1995; M. El-zohry & M. Abd-Alla, 2007; S. Shaikh, 2013).
Novel quinazolinone derivatives containing hydrazone units were synthesized, showing significant inhibitory activity against various plant pathogens, suggesting their potential use in agricultural applications to protect crops from bacterial diseases (L. Shao et al., 2020).
Tautomerism Studies
- The study of tautomerism in quinazoline derivatives revealed insights into their chemical structure and behavior, which is essential for understanding their biological activity and optimizing their pharmaceutical properties (I. Ghiviriga et al., 2009).
Synthesis and Characterization
- Research on quinazoline derivatives also includes the development of new synthetic methods, characterization of their chemical structures, and exploration of their potential applications in medicine and agriculture (M. El-Hashash et al., 2011; P. Rana et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one involves the condensation of 6-chloro-4-phenylquinazoline-2-carbaldehyde with ethyl 2-aminoacetate to form the corresponding hydrazone. The hydrazone is then reacted with 2-ethoxy-1-methylquinolin-4(1H)-one in the presence of a base to yield the final product.", "Starting Materials": [ "6-chloro-4-phenylquinazoline-2-carbaldehyde", "ethyl 2-aminoacetate", "2-ethoxy-1-methylquinolin-4(1H)-one", "base" ], "Reaction": [ "Step 1: Condensation of 6-chloro-4-phenylquinazoline-2-carbaldehyde with ethyl 2-aminoacetate in the presence of a base to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-ethoxy-1-methylquinolin-4(1H)-one in the presence of a base to yield the final product." ] } | |
Número CAS |
375839-83-1 |
Nombre del producto |
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one |
Fórmula molecular |
C26H20ClN5O2 |
Peso molecular |
469.93 |
Nombre IUPAC |
3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20ClN5O2/c1-2-34-20-10-8-17-12-18(25(33)29-23(17)14-20)15-28-32-26-30-22-11-9-19(27)13-21(22)24(31-26)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,29,33)(H,30,31,32)/b28-15+ |
Clave InChI |
DKJYCHLPKWHBCR-RWPZCVJISA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)
![1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-](/img/structure/B2816664.png)
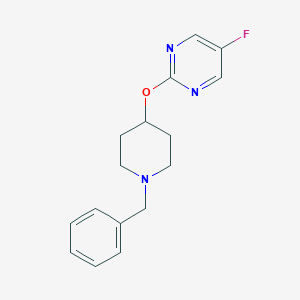
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)
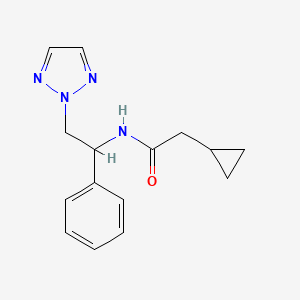
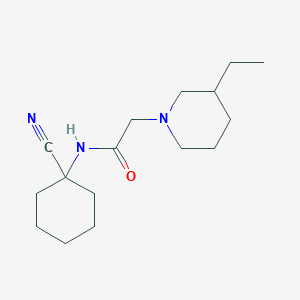
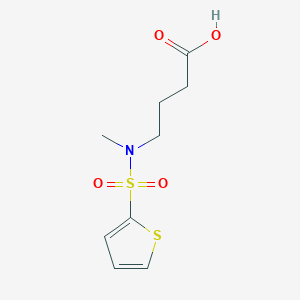
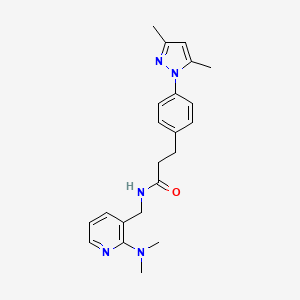
![1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2816680.png)
